molecular formula C21H16N2OS2 B2453864 N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 328038-48-8

N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2453864
CAS RN: 328038-48-8
M. Wt: 376.49
InChI Key: BKMUCKNRHBYZDF-UHFFFAOYSA-N
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Description

The compound “N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a benzo[d]thiazole ring which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), a biphenyl group (two benzene rings connected by a single bond), and a carboxamide group (a carboxylic acid amide functional group). These groups are common in many pharmaceuticals and could potentially have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d]thiazole ring, the introduction of the methylthio group, and the coupling of this structure with the biphenyl-4-carboxamide. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The benzo[d]thiazole and biphenyl groups are both aromatic, meaning they contain ring structures with alternating single and double bonds. The presence of these groups could have significant implications for the compound’s chemical properties, including its reactivity, polarity, and potential interactions with biological molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the carboxamide group could make it a potential participant in various types of reactions, including nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence these properties include the compound’s size, shape, functional groups, and degree of conjugation .

Scientific Research Applications

Diuretic Activity

  • Synthesis and Diuretic Activity : A study synthesized a series of carboxamides, including N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, and evaluated their diuretic activity. N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide emerged as a promising candidate (Yar & Ansari, 2009).

Anticancer Evaluation

  • Anticancer Properties : A series of substituted benzamides were synthesized and evaluated for anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some compounds demonstrated significant anticancer activities (Ravinaik et al., 2021).

Antimicrobial Activities

  • Antibacterial and Antifungal Properties : A newly synthesized organic compound, which included a benzothiazol-2-ylcarbamoyl moiety, was screened for antibacterial and antifungal activities. The compound showed effectiveness against bacterial and fungal strains (Senthilkumar et al., 2021).

Antibacterial and Antifungal Screening

  • Synthesis and Biological Screening : Thiazole derivatives, including N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide, were synthesized and showed antimicrobial activities. These compounds were effective against Gram-positive and Gram-negative bacteria as well as fungi (Mhaske et al., 2011).

Stem Cell Research

  • Small-Molecule Tool for Stem Cell Research : The compound thiazovivin, a type of N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide, was shown to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. A concise synthesis of this compound is beneficial for large-scale application in stem cell research (Ries et al., 2013).

Antibacterial Agent Design

  • Antibacterial Agents : Novel analogs were designed and synthesized, with some compounds displaying promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibited activity at non-cytotoxic concentrations (Palkar et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential biological effects. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The study and development of new compounds with unique structures and properties is a key aspect of medicinal chemistry. This compound, with its complex structure and potential biological activity, could be a promising candidate for further study .

properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS2/c1-25-21-23-18-12-11-17(13-19(18)26-21)22-20(24)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMUCKNRHBYZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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